6-Methylgenistein
Overview
Description
6-Methylgenistein is a naturally occurring isoflavone derived from the roots of Sophora dunnii . It is a methylated derivative of genistein, a well-known phytoestrogen. The compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylgenistein typically involves the methylation of genistein. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of the compound from natural sources, such as the roots of Sophora dunnii. The extraction process involves the use of solvents like chloroform, dichloromethane, or ethyl acetate, followed by purification steps including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methylgenistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methylgenistein has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of 6-Methylgenistein involves its interaction with various molecular targets and pathways:
Estrogen Receptors: It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis, inhibits cell proliferation, and disrupts angiogenesis
Comparison with Similar Compounds
6-Methylgenistein is compared with other similar compounds, such as:
Genistein: The parent compound, known for its phytoestrogenic activity.
5-O-Methylgenistein: Another methylated derivative with similar biological activities.
Biochanin A: An isoflavone with anti-inflammatory and anticancer properties.
This compound is unique due to its specific methylation pattern, which can influence its biological activity and bioavailability.
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFIBLHIYGLZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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